molecular formula C15H16N2 B5276198 1-phenylacetone phenylhydrazone

1-phenylacetone phenylhydrazone

Cat. No.: B5276198
M. Wt: 224.30 g/mol
InChI Key: WJWRDCQQOSUHJI-DTQAZKPQSA-N
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Description

1-Phenylacetone phenylhydrazone (CAS: 114-83-0), also known as phenylacetohydrazide or 1-acetyl-2-phenylhydrazine, is a hydrazone derivative characterized by a phenylacetone group (-COCH2Ph) linked to a phenylhydrazine moiety. Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol. The compound is synthesized via condensation reactions between phenylhydrazine and ketones or aldehydes, often under acidic or enzymatic conditions .

Properties

IUPAC Name

N-[(E)-1-phenylpropan-2-ylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-13(12-14-8-4-2-5-9-14)16-17-15-10-6-3-7-11-15/h2-11,17H,12H2,1H3/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWRDCQQOSUHJI-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Compound Core Structure Substituents/Functional Groups Key Properties
1-Phenylacetone phenylhydrazone Phenylacetone + hydrazone Acetyl group (-COCH2Ph) Moderate antioxidant, weak antimicrobial
Salicylaldehyde phenylhydrazones (e.g., 3a) Salicylaldehyde + hydrazone Hydroxyl (-OH), alkyl chains High antioxidant activity (comparable to BHA/BHT)
Ethyl acetoacetate phenylhydrazones Ethyl acetoacetate + hydrazone Ester (-COOEt), aromatic amines Antiplatelet activity (vs. AA/ADP)
Quinoxaline phenylhydrazones (e.g., 6e) Quinoxaline + hydrazone Nitro (-NO2), methoxy (-OCH3) Potent antifungal (EC50: 7.60 μg/mL)
Benzofuran phenylhydrazones (C8, C11) Benzofuran + hydrazone Halogens (Cl, Br), methyl groups Strong antimicrobial activity

Insights :

  • Electron-withdrawing groups (e.g., -NO2) enhance antifungal activity, while hydroxyl groups improve antioxidant capacity .
  • Bulky substituents (e.g., long alkyl chains) may reduce antifungal efficacy but improve metal chelation .
Table 1: Activity Profiles of Selected Phenylhydrazones
Compound Antioxidant (DPPH IC50) Antifungal (EC50, mg/L) Antimicrobial (MIC, µg/mL) Antiplatelet (% Inhibition)
1-Phenylacetone phenylhydrazone Not reported Not reported 125 (E. coli, S. aureus) Not reported
Salicylaldehyde derivative 3a 8.2 µM - - -
Quinoxaline 6e 7.60 μg/mL 0.96 (LPO assay) - -
Compound 5H1 (carbonic ester) - 1.91 (vs. R. solani) - -
Ethyl acetoacetate derivatives - - - 60–75% (vs. AA/ADP)

Key Findings :

  • Antioxidant Activity : Salicylaldehyde derivatives outperform 1-phenylacetone analogs due to hydroxyl groups stabilizing radicals .
  • Antifungal Activity : Carbonic ester derivatives (e.g., 5H1) show EC50 values comparable to commercial fungicides, driven by para-halogen substituents .
  • Antimicrobial Activity : Simple phenylhydrazones (e.g., acetone phenylhydrazone) exhibit weak activity, while benzofuran derivatives (C8, C11) are more potent .

Insights :

  • Enzymatic methods (e.g., transaminase-mediated synthesis) offer enantioselective routes for chiral hydrazones .
  • Solvent polarity impacts reaction efficiency; polar aprotic solvents (DMF) favor quinoxaline derivatives .

Structure-Activity Relationships (SAR)

Antioxidant Activity :

  • Hydroxyl (-OH) and hydrazone groups synergize for radical scavenging .
  • Alkyl chains enhance lipophilicity, improving membrane penetration .

Antifungal Activity: Para-halogens (e.g., Br) and small ester groups optimize activity against R. solani . Conjugation with heterocycles (e.g., quinoxaline) amplifies potency .

Antimicrobial Activity :

  • Benzofuran and halogenated analogs disrupt microbial membranes .
  • Electron-withdrawing groups reduce bacterial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-phenylacetone phenylhydrazone
Reactant of Route 2
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1-phenylacetone phenylhydrazone

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